6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazinone core structure substituted with a 2-chlorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazinones.
Scientific Research Applications
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Chlorobenzyl)amino)pyridazin-3-ol
- 6-(2-Chlorobenzyl)-3-pyridazinol
Uniqueness
Compared to similar compounds, 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the 2-chlorobenzyl group
Properties
CAS No. |
87426-02-6 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-16-11-6-5-10(15)13-14-11/h1-6H,7H2,(H,13,15) |
InChI Key |
ZABBJIYAYDHKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
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